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molecular formula C13H16O3 B8415153 4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

4-(2-Methylprop-2-enyloxy)benzoic acid ethyl ester

Cat. No. B8415153
M. Wt: 220.26 g/mol
InChI Key: RYHVCPCCFKXVNL-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

A mixture of 4-(2-methylprop-2-enyloxy)benzoic acid ethyl ester (15 g) and 1-methyl-2-pyrrolidinone (150 mL) is heated at reflux for nine hours. The reaction mixture is cooled to room temperature and made basic (pH ˜10) by using aqueous sodium hydroxide solution. The aqueous layer is washed with toluene (2×20 mL) and then made acidic (pH ˜2) with 2N HCl. The aqueous layer is extracted with ethyl acetate (3×20 mL). Combined organic layers are washed with brine (1×15 mL) and dried over sodium sulphate. Removal of solvent gives a dark brown liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 80:20) to give 4-hydroxy-3-(2-methylprop-2-enyl)benzoic acid ethyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[CH:9][C:8]([O:11]CC(C)=C)=[CH:7][CH:6]=1)[CH3:2].[OH-].[Na+]>CN1CCCC1=O>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[C:9]([CH2:6][C:5]([CH3:10])=[CH2:4])[CH:10]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)OCC(=C)C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for nine hours
Duration
9 h
WASH
Type
WASH
Details
The aqueous layer is washed with toluene (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
Combined organic layers are washed with brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gives a dark brown liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)O)CC(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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